2-Oxopropyl benzoate

CAS No.: 6656-60-6

Cat. No.: VC3831037

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6656-60-6 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 2-oxopropyl benzoate |

| Standard InChI | InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

| Standard InChI Key | JJANSRGIKCRCFG-UHFFFAOYSA-N |

| SMILES | CC(=O)COC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(=O)COC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

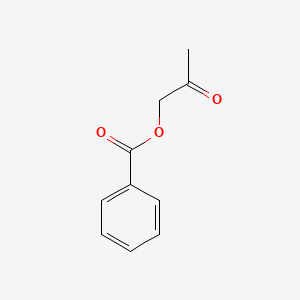

2-Oxopropyl benzoate, systematically named 1-(benzoyloxy)-2-propanone, features a benzoyloxy group (-OCOC₆H₅) attached to the second carbon of a propanone backbone. The IUPAC name emphasizes the ketone functional group at the second carbon and the ester linkage at the first position . Synonyms include hydroxyacetone benzoate and 2-oxopropylbenzoate, reflecting alternative naming conventions .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | |

| Average Mass | 178.187 g/mol | |

| Monoisotopic Mass | 178.062994 g/mol | |

| CAS Registry Number | 6656-60-6 | |

| SMILES Notation | O=C(C1=CC=CC=C1)OC(C)CO |

Functional Groups and Reactivity

The compound’s reactivity stems from two key functional groups:

-

Ester Group: The benzoyloxy moiety undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and hydroxyacetone .

-

Ketone Group: The 2-oxopropyl segment participates in nucleophilic additions, enabling the synthesis of selenium-containing derivatives .

Synthesis and Chemical Transformations

Synthetic Routes

2-Oxopropyl benzoate is typically synthesized via esterification reactions. One documented method involves the condensation of hydroxyacetone with benzoyl chloride in the presence of a base catalyst . Recent advancements highlight its use as a precursor in multicomponent reactions to generate β-carbonyl selenides. For example, reacting 2-oxopropyl benzoate with (N-isocyanimino)triphenylphosphorane, primary amines, and propiolic acids yields selenide derivatives with enhanced bioactivity .

Key Reaction Parameters:

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

-

Temperature: Room temperature to 60°C, depending on reagent stability .

-

Purification: Flash chromatography using ethyl acetate/methanol gradients (95:5 to 85:15) ensures high purity .

Hydrolysis and Derivative Formation

The ester group’s lability facilitates hydrolysis to 2-oxopropyl alcohol and benzoic acid. Under alkaline conditions (2 M NaOH, 80°C), hydrolysis proceeds quantitatively within 4 hours . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) offers a milder alternative, preserving the ketone moiety for subsequent functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons from the benzoate group resonate at δ 7.8–8.1 ppm, while the oxopropyl methylene protons appear as a triplet near δ 4.2–4.5 ppm . The ketone-adjacent methyl group shows a singlet at δ 2.2 ppm .

-

¹³C NMR: The carbonyl carbons of the ester and ketone groups resonate at δ 170–175 ppm and δ 205–210 ppm, respectively .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.0630 (calculated for C₁₀H₁₀O₃) . Fragmentation patterns reveal cleavage of the ester bond, generating benzoyl (m/z 105) and oxopropyl (m/z 73) ions .

Derivatives of 2-oxopropyl benzoate, particularly β-carbonyl selenides, exhibit significant radical scavenging activity. In a 2024 study, O-((1R,2S,5R)-(-)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate demonstrated 80% inhibition of DPPH radicals at 50 μM, outperforming reference antioxidants like ascorbic acid . The selenide group’s redox activity and the ester’s electron-withdrawing effects synergize to enhance stability in biological systems .

Anticancer Activity

Structural modifications to the benzoate moiety influence cytotoxicity:

-

MCF-7 Breast Cancer Cells: O-(Methyl)-2-((2-oxopropyl)selanyl)benzoate showed an IC₅₀ of 12.5 μM, attributed to apoptosis induction via caspase-3 activation .

-

HL-60 Leukemia Cells: The O-(2-pentyl) derivative exhibited an IC₅₀ of 8.7 μM, with mechanistic studies implicating mitochondrial membrane disruption .

Table 2: Cytotoxicity of Selected Derivatives

| Derivative Substituent | Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| O-Methyl | MCF-7 | 12.5 | Caspase-3 activation |

| O-2-Pentyl | HL-60 | 8.7 | Mitochondrial disruption |

| O-Cyclohexyl | HeLa | 18.2 | ROS generation |

Structure-Activity Relationships

-

Electron-Withdrawing Groups: Nitro or cyano substituents on the benzene ring enhance antioxidant efficacy by stabilizing radical intermediates .

-

Alkyl Chain Length: Longer alkyl chains (e.g., pentyl) improve lipid solubility, enhancing membrane permeation in cancer cells .

Applications and Future Directions

Medicinal Chemistry

2-Oxopropyl benzoate derivatives are promising candidates for:

-

Antioxidant Therapeutics: Mitigating oxidative stress in neurodegenerative diseases .

-

Chemotherapeutic Agents: Targeted delivery via ester prodrugs activated by tumor-specific enzymes .

Industrial Synthesis

Scalable production methods, such as continuous-flow reactors, could optimize yield and reduce costs. Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume